BenchChemオンラインストアへようこそ!

Raltegravir

HIV drug resistance integrase genotyping antiviral susceptibility testing

Raltegravir is the first-in-class INSTI, essential as a comparator reference standard for resistance profiling, metabolic pathway analysis, and long-term safety meta-analyses. Unlike CYP3A4-dependent elvitegravir, raltegravir undergoes UGT1A1-mediated glucuronidation, minimizing CYP liability—ideal for DDI studies and hepatocyte clearance models. Its unique E92Q susceptibility (3-fold resistance vs. 54-fold for elvitegravir) makes it mandatory for phenotypic screening panels. With >15 years of post-marketing data and well-characterized safety, it serves as the foundational benchmark for evaluating novel INSTI tolerability and real-world effectiveness. Ensure assay fidelity—do not substitute with later-generation analogs.

Molecular Formula C20H21FN6O5
Molecular Weight 444.4 g/mol
CAS No. 518048-05-0
Cat. No. B610414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaltegravir
CAS518048-05-0
SynonymsMK0518;  MK 0518;  MK-0518;  Raltegravir;  brand name: Isentress
Molecular FormulaC20H21FN6O5
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
InChIKeyCZFFBEXEKNGXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Raltegravir (CAS 518048-05-0) – Procurement-Grade Technical Profile for HIV-1 Integrase Strand Transfer Inhibitor Research and Reference Standard Applications


Raltegravir (MK-0518, Isentress®) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI) developed by Merck & Co. and first approved by the U.S. FDA on October 12, 2007 . The compound functions by chelating the divalent metal ions (Mg²⁺/Mn²⁺) in the active site of HIV-1 integrase, thereby blocking the strand transfer step of viral DNA integration into the host genome [1]. Raltegravir is characterized by minimal cytochrome P450 (CYP)-mediated metabolism, relying primarily on UGT1A1-mediated glucuronidation, which confers a relatively low drug-drug interaction liability compared to CYP3A4-dependent INSTIs [2]. The compound exhibits high intra- and inter-patient pharmacokinetic variability, a property that has driven formulation development and remains a key consideration for bioanalytical method validation and reference standard procurement [3].

Raltegravir Comparator Selection: Why Substituting Elvitegravir, Dolutegravir, or Bictegravir Without Verification Compromises Research Reproducibility


Raltegravir belongs to the INSTI class but cannot be considered interchangeable with later-generation analogs (dolutegravir, bictegravir) or the chemically distinct first-generation comparator elvitegravir for research or reference standard purposes. Critical differences exist across multiple dimensions: resistance mutation profiles (E92Q confers 54-fold resistance to elvitegravir but only 3-fold to raltegravir [1]), metabolic pathways (raltegravir is UGT1A1-dependent with minimal CYP involvement versus elvitegravir's CYP3A4 dependence requiring pharmacokinetic boosting [2]), dosing frequency (raltegravir requires twice-daily administration versus once-daily for most later INSTIs [3]), and clinical durability (raltegravir demonstrates a 2.03-fold higher risk of treatment failure versus dolutegravir in real-world settings [4]). These pharmacological and clinical divergences preclude simple substitution in assay development, in vitro resistance modeling, or bioequivalence studies. Procurement decisions must be driven by the specific experimental question and the required comparator reference standard identity.

Raltegravir Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Raltegravir vs. Elvitegravir: Differential Fold-Resistance Conferred by the E92Q Integrase Mutation

In site-directed mutagenesis studies of HIV-1 integrase, the E92Q substitution confers markedly differential resistance to elvitegravir versus raltegravir [1]. This mutation reduces susceptibility to elvitegravir by 54-fold, whereas the same mutation causes only a 3-fold reduction in susceptibility to raltegravir under identical in vitro assay conditions [1]. This asymmetric cross-resistance profile has critical implications for experimental design when selecting an INSTI reference compound for resistance surveillance panels or for validating phenotypic susceptibility assays intended to detect E92Q-mediated resistance.

HIV drug resistance integrase genotyping antiviral susceptibility testing

Raltegravir vs. Dolutegravir: Real-World Durability and Treatment Failure Risk in ART-Naïve Cohorts

In a real-world observational study of 2,016 ART-naïve patients, raltegravir-based regimens demonstrated a 1-year probability of treatment failure of 6.5%, compared with 5.4% for dolutegravir-based regimens and 6.7% for elvitegravir/cobicistat-based regimens (P = 0.001) [1]. Multivariable analysis showed that patients starting raltegravir had a 2.03-fold higher risk of treatment failure versus dolutegravir (adjusted hazard ratio 2.03; 95% CI = 1.2–3.2) [1]. This difference persisted after adjusting for baseline covariates and reflects the real-world durability gap between first- and second-generation INSTIs.

real-world evidence HIV treatment durability INSTI comparative effectiveness

Raltegravir vs. Dolutegravir: 96-Week Non-Inferiority in the SPRING-2 Randomized Controlled Trial

In the phase 3 SPRING-2 randomized, double-blind, non-inferiority trial, once-daily dolutegravir (50 mg) was compared with twice-daily raltegravir (400 mg) in treatment-naïve adults with HIV-1 infection [1]. At week 96, the proportion of patients achieving HIV-1 RNA <50 copies/mL was 81% (329/411) in the dolutegravir arm versus 76% (314/411) in the raltegravir arm by intention-to-treat exposed analysis [1]. The study met the prespecified non-inferiority margin, establishing that dolutegravir is non-inferior to raltegravir with the advantage of once-daily dosing without pharmacokinetic boosting [1].

randomized controlled trial HIV virological suppression INSTI efficacy

Raltegravir vs. Dolutegravir: Differential Virological Suppression in ART-Experienced Older Adults

In the Veterans Aging Cohort Study (VACS) of older adults (≥50 years) with HIV, ART-experienced patients receiving raltegravir-based regimens were significantly less likely to achieve virological suppression at 6 months compared with those receiving dolutegravir-based regimens (adjusted odds ratio 0.64; 95% CI 0.51–0.81) [1]. This difference remained statistically significant after inverse probability of treatment weighting, indicating that in this specific subpopulation, raltegravir demonstrates inferior real-world effectiveness compared with dolutegravir [1].

aging population ART-experienced patients virological suppression

Raltegravir vs. Bictegravir: Comparative Probability of Viral Suppression at 3 Months in Treatment-Naïve Individuals

A nationwide target trial emulation using data from Mexico (n=20,285 treatment-naïve individuals) compared the probability of achieving viral suppression (<50 copies/mL) at 3 months across four regimens [1]. The adjusted probability of viral suppression was 79.4% with bictegravir, 78.5% with dolutegravir, 63.9% with efavirenz, and 69.8% with raltegravir [1]. The difference in probability between bictegravir and raltegravir was -9.6 percentage points (95% CI -15.9% to -3.3%), indicating that raltegravir is less effective than bictegravir at achieving rapid viral suppression in this real-world setting [1].

target trial emulation HIV viral suppression real-world comparative effectiveness

Raltegravir Optimized Application Scenarios for Research and Industrial Procurement


In Vitro Resistance Surveillance Panels Requiring E92Q Mutation Detection

When developing or validating phenotypic susceptibility assays designed to detect the E92Q integrase mutation, raltegravir must be included as the primary first-generation INSTI reference compound. As demonstrated in Section 3, the E92Q mutation confers only a 3-fold reduction in susceptibility to raltegravir versus a 54-fold reduction to elvitegravir [1]. Using elvitegravir instead of raltegravir in such panels would yield a false-positive resistance signal of much greater magnitude, potentially misclassifying viral isolates. Raltegravir's unique resistance profile makes it the appropriate comparator for establishing baseline susceptibility in E92Q-specific assays.

Pharmacokinetic Drug-Drug Interaction Studies in UGT1A1-Mediated Metabolism Models

Raltegravir is metabolized primarily via UGT1A1-mediated glucuronidation with minimal CYP involvement, in contrast to elvitegravir which requires CYP3A4 metabolism and pharmacokinetic boosting [2]. This metabolic distinction makes raltegravir the preferred reference compound for studies investigating UGT1A1 induction/inhibition, for validating in vitro hepatocyte clearance models where CYP-independent clearance is desired, or for drug-drug interaction studies where minimal CYP liability is a required control condition. Procurement of raltegravir reference standard is essential for such pharmacokinetic modeling applications.

Long-Term Safety and Tolerability Reference Standard for INSTI Class Comparisons

As the first-approved INSTI with over 15 years of post-marketing safety data, raltegravir serves as the foundational reference compound for meta-analyses and systematic reviews comparing long-term adverse event profiles across the INSTI class. The SPRING-2 trial established that raltegravir has a well-characterized safety profile with discontinuation rates due to adverse events of approximately 2% at 96 weeks [3]. This extensive safety dataset makes raltegravir the appropriate comparator when evaluating novel INSTI candidates for long-term tolerability endpoints in preclinical or clinical research.

Treatment-Experienced Patient Cohort Studies Requiring Historical INSTI Comparator

In real-world cohort studies of ART-experienced patients, raltegravir-based regimens provide a critical historical comparator against which newer INSTIs (dolutegravir, bictegravir) are evaluated. Data from the VACS cohort demonstrate that among ART-experienced older adults, raltegravir recipients had a 36% lower odds of virological suppression at 6 months compared with dolutegravir recipients (aOR 0.64, 95% CI 0.51–0.81) [4]. This differential effectiveness, quantified in Section 3, establishes raltegravir as an essential benchmark for assessing the incremental benefit of later-generation INSTIs in treatment-experienced populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raltegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.